4,4-Difluoro-3,3-dimethylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

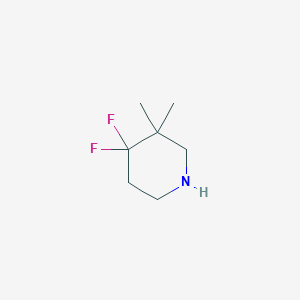

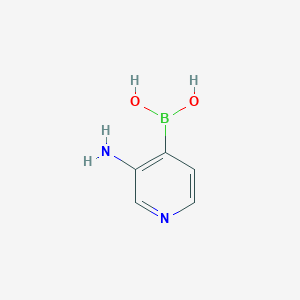

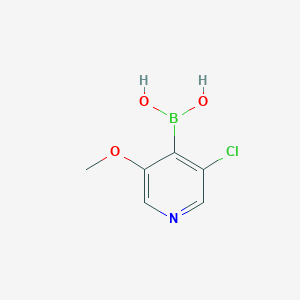

“4,4-Difluoro-3,3-dimethylpiperidine” is a chemical compound with the molecular formula C7H13F2N . It has a molecular weight of 149.18 . It is also known by its CAS number 1198392-56-1 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, there is a mention of an improved and scalable synthesis of a similar compound, the unsubstituted 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene framework . This might suggest potential pathways for the synthesis of “this compound”.Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two fluorine atoms attached to the 4th carbon atom . The 3rd carbon atom is attached to two methyl groups .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a density of 1.1±0.1 g/cm^3, a boiling point of 114.3±40.0 °C at 760 mmHg, and a vapor pressure of 20.0±0.2 mmHg at 25°C . It has a molar refractivity of 27.0±0.4 cm^3, a polar surface area of 12 Å^2, and a molar volume of 111.2±5.0 cm^3 .Scientific Research Applications

4,4-Difluoro-3,3-dimethylpiperidine has been used in a variety of scientific research applications. It has been used in studies of natural product synthesis, organic synthesis, and drug discovery. It has also been used as a reagent in the synthesis of organic compounds and as an intermediate in the synthesis of pharmaceuticals. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as amino acids and peptides.

Mechanism of Action

4,4-Difluoro-3,3-dimethylpiperidine is an organic compound that acts as an acid-base catalyst. It is able to catalyze a variety of reactions, including nucleophilic substitution, alkylation, and acylation reactions. Additionally, this compound can act as a Lewis acid, which is able to bind to electron-rich molecules, such as amines and alcohols.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it is relatively non-toxic and does not cause any significant adverse effects in laboratory animals. Additionally, this compound has been shown to act as a pro-drug, meaning that it can be converted into other active compounds in the body.

Advantages and Limitations for Lab Experiments

4,4-Difluoro-3,3-dimethylpiperidine has several advantages for laboratory experiments. It is a versatile compound that can be used for a variety of purposes, including synthesis, research, and applications. Additionally, it is relatively non-toxic and does not cause any significant adverse effects in laboratory animals. However, this compound can be volatile and can be difficult to handle in some cases. Additionally, it can react with certain compounds and should be used with caution.

Future Directions

The potential applications of 4,4-Difluoro-3,3-dimethylpiperidine are still being explored. Possible future directions include the development of new synthetic methods using this compound, the use of this compound in drug discovery, and the development of new catalysts based on this compound. Additionally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential uses.

Synthesis Methods

4,4-Difluoro-3,3-dimethylpiperidine can be synthesized in a laboratory setting through a variety of methods. One of the most common methods for synthesizing this compound is the reaction of a dimethylpiperidine derivative with 4,4-difluorobenzene. This reaction produces a mixture of two isomers, this compound and 4,4-difluoro-2,2-dimethylpiperidine. The reaction can be carried out in a variety of solvents, such as ethanol, methanol, and tetrahydrofuran.

Safety and Hazards

properties

IUPAC Name |

4,4-difluoro-3,3-dimethylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-6(2)5-10-4-3-7(6,8)9/h10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHGCCDYIDGETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)

![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)

![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)